molecular formula C16H15NO2 B7473180 Azetidin-1-yl-(2-phenoxyphenyl)methanone

Azetidin-1-yl-(2-phenoxyphenyl)methanone

Cat. No.: B7473180
M. Wt: 253.29 g/mol
InChI Key: RMEPTIBYHPLQJD-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(2-phenoxyphenyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a core scaffold for developing novel therapeutic agents. The compound features an azetidin-2-one (β-lactam) ring, a structure famously known as the core of β-lactam antibiotics like penicillins and cephalosporins, which function by inhibiting bacterial transpeptidase enzymes (penicillin-binding proteins) essential for cell wall synthesis . Beyond its classical antimicrobial applications, the azetidinone ring is a versatile pharmacophore investigated for its antiproliferative properties. Research on related 1,4-diarylazetidin-2-ones has demonstrated their effectiveness as tubulin-targeting antimitotic agents, showing good antiproliferative effects in cell-based assays such as MCF-7 human breast-cancer cells, positioning them as potential candidates in cancer research . Furthermore, when hybridized with other aromatic systems like benzophenone, azetidinone derivatives have shown promising broad-spectrum antimicrobial and antifungal activities in vitro against a range of bacterial and fungal strains, with some lead compounds exhibiting potency comparable to standard drugs . The molecular structure, often characterized by the co-planarity of the lactam ring with an adjacent aryl group and an orthogonal orientation of a substituent, is crucial for its bioactivity and interaction with biological targets, which can be further studied through molecular docking simulations . This product is intended for use in non-clinical research, such as in vitro biological screening, hit-to-lead optimization studies, and as a key synthetic intermediate in organic synthesis . For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

azetidin-1-yl-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-11-6-12-17)14-9-4-5-10-15(14)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPTIBYHPLQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

Azetidin-1-yl-(2-phenoxyphenyl)methanone is characterized by a four-membered azetidine ring fused with a phenoxyphenyl moiety. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For instance, derivatives of azetidinones have been synthesized using chloroacetyl chloride and triethylamine in dioxane as solvents, followed by purification through column chromatography .

Anticancer Activity

Azetidinone derivatives have shown significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations . The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups (EWGs) at specific positions enhance the anticancer potential of these compounds .

Antimicrobial Properties

The antimicrobial efficacy of azetidinone derivatives has been extensively studied. Compounds with specific substitutions have demonstrated potent antibacterial and antifungal activities against strains like Staphylococcus aureus and Aspergillus niger. Notably, derivatives containing nitro and chloro groups exhibited enhanced activity compared to standard drugs like chloramphenicol and ketoconazole .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the azetidinone scaffold in modulating biological activity:

Substituent Biological Activity Effectiveness
EWG (Cl/NO₂)Increased anticancer activityHigh against MCF-7
NH₂Enhanced antioxidant propertiesModerate
OCH₃Antibacterial against K. pneumoniaeSignificant

Anticancer Studies

A study investigating a series of azetidinones revealed that compounds with vinyl substituents at C3 of the azetidine ring demonstrated antiproliferative activity by targeting tubulin and exhibiting anti-metastatic properties in MDA-MB-231 breast adenocarcinoma cells . These findings suggest that modifications to the azetidine structure can lead to compounds with significant therapeutic potential.

Antimicrobial Efficacy

Research on various azetidinone derivatives has shown promising results in inhibiting bacterial growth. For example, compounds with specific halogen substitutions were tested against multiple bacterial strains, revealing zones of inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring-Substituted Methanones

(a) Pyrrolidinyl and Piperidinyl Derivatives
  • (2-Phenoxyphenyl)(pyrrolidin-1-yl)methanone (14o): Structure: Pyrrolidine (5-membered ring) replaces azetidine. Yield: 88.6% (PhIO-mediated oxidation) . Melting Point: 94–97°C. NMR Data: Distinct ¹H and ¹³C signals confirm the phenoxyphenyl-pyrrolidinyl linkage.
  • (2-Phenoxyphenyl)(piperidin-1-yl)methanone (14p): Structure: Piperidine (6-membered ring) replaces azetidine. Yield: 52.4% (lower than pyrrolidinyl analog) . Key Difference: Larger ring size reduces ring strain but may decrease synthetic accessibility.
(b) Azetidinyl Derivatives
  • Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2): Structure: Thiazole ring replaces phenoxyphenyl.
  • (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797690-00-6): Structure: Sulfonyl and methoxyethoxy groups modify solubility and electronic properties. Molecular Weight: 405.5 g/mol .

Key Observations :

  • Synthetic Accessibility : Smaller rings (azetidine, pyrrolidine) generally exhibit higher yields than piperidine derivatives, likely due to reduced steric hindrance .
  • Thermal Stability : The melting point of 14o (94–97°C) suggests moderate crystallinity, which may correlate with azetidinyl analogs.

Preparation Methods

Benzoylation and Fries Rearrangement

The benzophenone backbone of the target compound is typically synthesized via Fries rearrangement , a method validated for producing hydroxy-substituted benzophenones. Starting with o-cresol derivatives, benzoylation using substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of 10% sodium hydroxide yields phenyl benzoates (3a–b ). Subsequent Fries rearrangement under anhydrous AlCl₃ catalysis at 150–170°C generates 4-benzoyl-2-methylphenol derivatives (4a–b ). For Azetidin-1-yl-(2-phenoxyphenyl)methanone, replacing o-cresol with 2-phenoxyphenol would enable the direct incorporation of the phenoxy group during this step.

Critical Conditions :

  • Temperature: 150–170°C (neat conditions)

  • Catalyst: Anhydrous AlCl₃ (2 equiv relative to substrate)

  • Reaction Time: 2–3 hours

Etherification with Ethyl Chloroacetate

The hydroxy group in the Fries product (4a–b ) is etherified using ethyl chloroacetate in dry acetone with anhydrous K₂CO₃ as a base. This step introduces an acetoxyethyl chain, critical for subsequent hydrazide formation. For the target compound, this step would link the benzophenone core to a flexible acetoxyethyl group, enabling further functionalization.

Representative Reaction :

4a+ClCH2COOEtK2CO3,acetone5a(Yield: 72–85%)[1]\text{4a} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{5a} \quad (\text{Yield: 72–85\%})

Hydrazide and Schiff Base Formation

Synthesis of Acetohydrazides

Hydrazinolysis of the ethyl ester (5a–b ) with 99% hydrazine hydrate in ethanol produces substituted acetohydrazides (6a–b ). The reaction proceeds at room temperature within 2 hours, with the NH and NH₂ groups confirmed via IR stretches at 3120–3220 cm⁻¹.

Spectroscopic Validation :

  • IR : 1670 cm⁻¹ (C=O stretch of amide)

  • ¹H NMR : δ 9.55 ppm (singlet, NH), δ 4.15 ppm (quartet, CH₂)

Schiff Base Condensation

Hydrazides (6a–b ) react with aromatic aldehydes (7a–g ) in ethanol under acetic acid catalysis to form Schiff bases (8a–n ). For the target compound, using 2-phenoxybenzaldehyde would align the substituents with the desired structure.

Optimized Conditions :

  • Solvent: Absolute ethanol

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Reaction Time: 8–10 hours (reflux)

Cyclization to Azetidin-1-yl Derivatives

Chloroacetyl Chloride-Mediated Cyclization

The final step involves cyclizing Schiff bases (8a–n ) with chloroacetyl chloride in dioxane, catalyzed by triethylamine. This forms the azetidin-1-yl ring, with the reaction proceeding via nucleophilic attack of the hydrazide nitrogen on the chloroacetyl chloride, followed by intramolecular cyclization.

Reaction Protocol :

  • Dissolve Schiff base (8a–n , 0.01 mol) and triethylamine (0.01 mol) in dioxane.

  • Add chloroacetyl chloride (0.01 mol) dropwise at 0°C.

  • Stir for 3 hours, then allow to stand at room temperature for 48 hours.

  • Purify via silica gel chromatography (30% ethyl acetate/benzene).

Key Spectral Data :

  • IR : 1655 cm⁻¹ (C=O stretch of azetidinone)

  • ¹H NMR : δ 5.45 ppm (singlet, N–CH), δ 5.6 ppm (singlet, Cl–CH)

  • Mass Spec : m/z 483 (M⁺), 485 (M+2)

Alternative Pathways via 1,3,4-Oxadiazole/Thiadiazole Intermediates

Oxadiazole/Thiadiazole Conjugation

Source demonstrates the utility of 1,3,4-oxadiazole/thiadiazole rings as precursors for azetidinone derivatives. For the target compound, conjugating 2-amino-1,3,4-oxadiazole with 2-phenoxybenzaldehyde under acetic acid catalysis forms a Schiff base, which is then cyclized with chloroacetyl chloride.

Advantages :

  • Enhanced antimicrobial activity due to oxadiazole’s electron-withdrawing effects.

  • Improved yield (75–88%) compared to traditional hydrazide routes.

Comparative Analysis of Synthetic Routes

Parameter Fries-Based Route Oxadiazole Route
Starting Materialo-Cresol derivatives2-Amino-1,3,4-oxadiazole
Key IntermediateHydrazide (6a–b )Schiff base (8a–n )
Cyclization AgentChloroacetyl chlorideChloroacetyl chloride
Reaction Time48 hours24 hours
Yield (%)65–7875–88
Purity (Chromatography)Silica gel (30% EA)Silica gel (40% EA)

Challenges and Optimization Strategies

Steric Hindrance from Ortho Substituents

The ortho-phenoxy group in the target compound may hinder Fries rearrangement and cyclization. Mitigation strategies include:

  • Using bulky solvents (e.g., dioxane) to improve solubility.

  • Increasing reaction temperature to 180°C during Fries rearrangement.

Byproduct Formation During Cyclization

Excess chloroacetyl chloride can lead to diacylation. Solutions include:

  • Slow, dropwise addition of chloroacetyl chloride at 0°C.

  • Using molecular sieves to absorb residual HCl .

Q & A

Q. What are the standard protocols for synthesizing Azetidin-1-yl-(2-phenoxyphenyl)methanone?

The synthesis typically involves multi-step organic reactions, including:

  • Azetidine ring formation : Cyclization of precursors (e.g., via nucleophilic substitution or ring-closing metathesis) under controlled temperatures (60–100°C) and inert atmospheres.
  • Coupling reactions : Introducing the phenoxyphenyl moiety using Suzuki-Miyaura or Ullmann-type couplings, optimized with palladium catalysts and polar aprotic solvents like DMF or DMSO .
  • Ketone functionalization : Protecting group strategies (e.g., tert-butyldimethylsilyl) may be employed to prevent side reactions during coupling steps . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by TLC and HPLC .

Q. How is the structural confirmation of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. For example, the azetidine ring protons resonate at δ 3.5–4.0 ppm, while the ketone carbon appears at ~200 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., C16_{16}H15_{15}NO2_2, [M+H]+^+ = 254.1181) .
  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and bond angles, critical for validating stereochemistry .

Q. What are the key functional groups influencing the compound’s reactivity?

The azetidine ring’s strain enhances nucleophilic reactivity, while the phenoxy group participates in π-π stacking and hydrogen bonding. The ketone moiety acts as an electrophilic site for reductions or condensations. These groups enable diverse reactions, such as:

  • Azetidine ring-opening : Under acidic conditions to form amines or amides .
  • Ketone derivatization : Conversion to hydrazones or oximes for biological activity modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Solvent polarity (e.g., switching from THF to DMF increases azetidine coupling efficiency), catalyst loading (e.g., 5–10 mol% Pd(OAc)2_2), and temperature gradients (e.g., 80°C for 12 hours vs. 100°C for 6 hours) .
  • Statistical analysis : Response surface methodology (RSM) identifies critical factors. For example, a study on similar azetidine derivatives achieved 85% yield by optimizing solvent/catalyst ratios .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR peaks) are addressed by:

  • Multi-technique cross-validation : Combining 1^1H-13^13C HSQC, DEPT-135, and IR spectroscopy to distinguish overlapping signals .
  • Isotopic labeling : 15^15N-labeled azetidine precursors clarify nitrogen environments in complex spectra .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and compare with experimental data to identify impurities .

Q. How to design assays to evaluate biological activity against specific targets?

Example protocols include:

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR or MAPK) with ADP-Glo™ kits to quantify IC50_{50} values. Pre-incubate the compound at 10–100 µM concentrations .
  • Cell-based viability assays : Treat cancer cell lines (e.g., HeLa or MCF-7) with 1–50 µM compound for 48 hours, followed by MTT or resazurin staining. Include controls for apoptosis (e.g., caspase-3/7 assays) .
  • Binding affinity studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., GPCRs) to calculate Kd_d values .

Q. How to use computational models to predict interactions with biological targets?

Methodologies involve:

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor binding using the compound’s 3D structure (from crystallography) and target active sites (e.g., PDB: 1XKK). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of docked complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bonding patterns .
  • QSAR modeling : Train models with datasets of similar azetidine derivatives to predict bioactivity (e.g., pIC50_{50}) based on descriptors like logP and topological polar surface area .

Q. What analytical techniques quantify purity and stability under varying conditions?

  • HPLC-DAD : Reverse-phase C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water gradients (60:40 to 90:10) at 1 mL/min. Monitor degradation products at 254 nm .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) under nitrogen .
  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions for 24 hours. Compare stability via LC-MS .

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